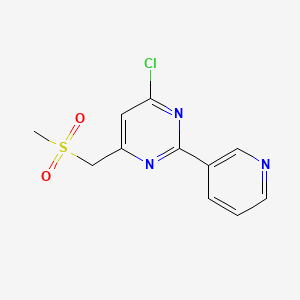![molecular formula C12H14N4O B1431032 Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1428233-07-1](/img/structure/B1431032.png)
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Descripción general
Descripción
“Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . This compound has a molecular weight of 230.27 .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N4O/c17-12 (15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11 (10)16/h1-3,6,9,13H,4-5,7-8H2 .
Chemical Reactions Analysis
The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone derivatives have been investigated for their antimicrobial properties. A study by Patel, Agravat, and Shaikh (2011) synthesized various pyridine derivatives, including those containing the piperazine moiety, and found them to exhibit variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Sanjeeva, Narendra, and Venkata (2022) created novel pyrazole and isoxazole derivatives, including those with piperazine structures, and reported good antibacterial and antifungal activity (Sanjeeva, Narendra, & Venkata, 2022).
Anticancer Activity
In the context of cancer research, Kamal et al. (2012) designed anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, including those with a piperazine moiety, which demonstrated antiproliferative activity in cervical cancer cells. These compounds induced cell cycle arrest and activated the p53 protein, suggesting their potential as anticancer agents (Kamal et al., 2012).
Neuropharmacological Properties
Several studies have explored the neuropharmacological applications of piperazine derivatives. For instance, Swanson et al. (2009) synthesized molecules with a piperazine core, which showed high affinity as antagonists at the human histamine H3 receptor. One such compound demonstrated the ability to cross the blood-brain barrier, indicating its potential in treating neurological conditions (Swanson et al., 2009). Additionally, Guca (2014) synthesized compounds from pyrazolo[1,5-a]pyridine, which showed potential as dopamine D4 receptor ligands, suggesting their relevance in the study of dopaminergic systems (Guca, 2014).
G Protein-Coupled Receptor Research
Möller et al. (2017) explored the use of piperazine derivatives in designing G protein-biased dopamine receptor partial agonists. They incorporated a pyrazolo[1,5-a]pyridine heterocyclic appendage, which resulted in compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This research contributes to the understanding of structure-functional selectivity relationships at these receptors (Möller et al., 2017).
Alzheimer's Disease Treatment
Umar et al. (2019) synthesized 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, which showed promise as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation, two key factors in Alzheimer's disease. These findings underscore the potential of such compounds in therapeutic strategies for neurodegenerative diseases (Umar et al., 2019).
Direcciones Futuras
Pyrazolo [1,5-a]pyridine, a core structure in this compound, is one of the important cores of nitrogen ring junction heterocyclic compounds. Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . Thus, the growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in current years .
Mecanismo De Acción
Target of Action
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is a compound with a broad range of biological activities . It has been found to interact with several targets, including histamine H3 receptors, dopamine receptors, cyclooxygenase-2, serotonin 5-HT3 receptors, P-glycoprotein, p38 kinase, and phosphodiesterase (PDE) inhibitors . These targets play crucial roles in various physiological processes, making this compound a compound of interest in pharmacological research.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their activity . For example, as a dopamine receptor ligand, it may modulate the activity of these receptors, influencing neurotransmission and potentially impacting behaviors such as mood and cognition .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with multiple targets . For instance, by inhibiting cyclooxygenase-2, it may impact the synthesis of prostaglandins, which are involved in inflammation and pain . By acting as a PDE inhibitor, it could influence the levels of cyclic nucleotides, affecting various cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and pathway involved. For example, its action as a dopamine receptor ligand could result in changes in neurotransmission, potentially affecting behaviors such as mood and cognition .
Análisis Bioquímico
Biochemical Properties
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific inhibition or activation mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function. Additionally, this compound has been observed to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on metabolic pathways. The compound’s ability to bind to specific sites on enzymes or proteins is a key aspect of its mechanism of action. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, which are important considerations for its potential use in clinical settings. Threshold effects and dose-response relationships are critical for determining the safe and effective dosage range of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other essential processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall effects on cellular processes .
Propiedades
IUPAC Name |
piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h1-3,6,9,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQMVABGJPERJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


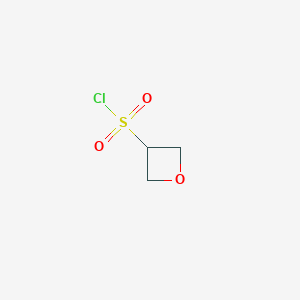
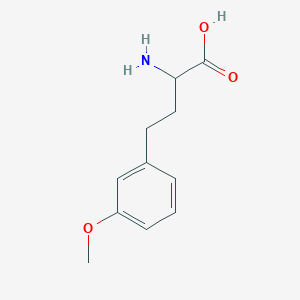
![Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)](/img/structure/B1430952.png)
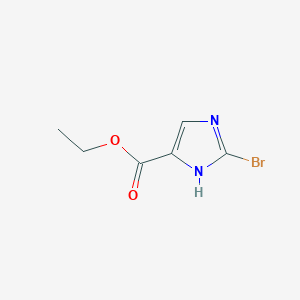
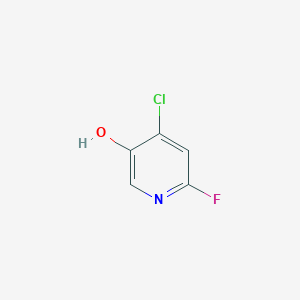
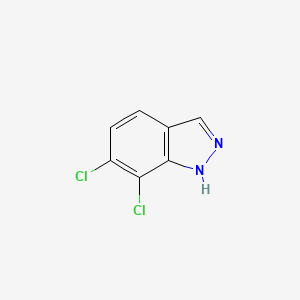

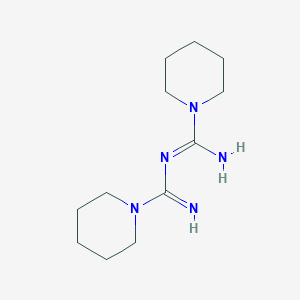

![7-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1430967.png)

![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine](/img/structure/B1430969.png)
![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)
